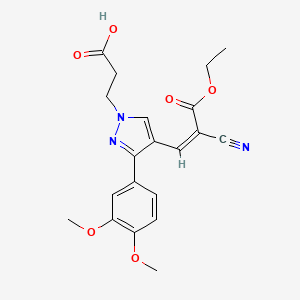
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with potential biological activities. Its structure includes a pyrazole moiety and various substituents that may influence its pharmacological properties. This article reviews research findings related to its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O4 with a molecular weight of approximately 339.35 g/mol. The structural components include:
- Pyrazole ring : Contributes to the compound's reactivity and biological interactions.
- Ethoxy and cyano groups : Potentially enhance solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to or derived from pyrazole structures. Although specific data on this compound is limited, similar compounds have shown promising results:
These findings suggest that compounds with similar structural features may possess significant antimicrobial activity.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest. Related compounds have been studied for their effects on cholinesterase enzymes, which are crucial in various neurological functions:
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| Pyrazole derivatives | Acetylcholinesterase | 157.31 |
| Pyrazole derivatives | Butyrylcholinesterase | 46.42 |
The inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole compounds showed varying degrees of effectiveness against common pathogens, indicating that modifications in the structure could enhance activity against resistant strains .
- Cholinesterase Inhibition : Research on related pyrazole compounds revealed their potential as therapeutic agents in managing conditions associated with cholinergic dysfunction, showcasing their ability to selectively inhibit butyrylcholinesterase over acetylcholinesterase .
特性
IUPAC Name |
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-4-29-20(26)14(11-21)9-15-12-23(8-7-18(24)25)22-19(15)13-5-6-16(27-2)17(10-13)28-3/h5-6,9-10,12H,4,7-8H2,1-3H3,(H,24,25)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUACKCJWHJOEM-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC(=C(C=C2)OC)OC)CCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC(=C(C=C2)OC)OC)CCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














